Aldicarb Sulfone-13C3: The Definitive Technical Guide
Aldicarb Sulfone-13C3: The Definitive Technical Guide
An In-Depth Technical Guide on Aldicarb Sulfone-13C3
Introduction
Aldicarb Sulfone-13C3 is a stable isotope-labeled analog of Aldicarb Sulfone (also known as Aldoxycarb ), a potent carbamate pesticide metabolite. It is primarily engineered as an Internal Standard (IS) for the precise quantification of aldicarb residues in environmental and food matrices using Isotope Dilution Mass Spectrometry (IDMS).
Aldicarb, the parent compound, is a rapid-action acetylcholinesterase (AChE) inhibitor. In biological and environmental systems, it rapidly oxidizes to Aldicarb Sulfoxide and subsequently to Aldicarb Sulfone . While the parent compound degrades quickly, the sulfone metabolite is highly persistent and water-soluble, making it a critical marker for groundwater contamination and food safety monitoring.
The -13C3 designation indicates the substitution of three carbon atoms in the molecule with the stable Carbon-13 isotope (
Chemical Identity & Properties
Aldicarb Sulfone-13C3 is a synthetic isotopologue.[1] Its value lies in its chemical equivalence to the target analyte combined with a distinct mass signature.
Physicochemical Data
| Property | Data |
| Chemical Name | 2-methyl-2-(methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime-13C3 |
| Analyte Type | Carbamate Metabolite / Internal Standard |
| Molecular Formula | |
| Molecular Weight | ~225.26 g/mol (vs. 222.26 g/mol for native) |
| Mass Shift | +3 Da ( |
| Solubility | Soluble in Acetonitrile, Methanol, DMSO; Water (moderate) |
| Physical State | White to off-white crystalline solid |
| CAS Number | Unassigned (Specific isotopologue); Native CAS: 1646-88-4 |
Structural Configuration
The structure consists of a propionaldehyde oxime backbone with a sulfone group and an N-methyl carbamate tail. The
Mechanism of Action & Toxicology
While Aldicarb Sulfone-13C3 is a laboratory reagent, understanding the toxicology of the native compound is essential for safety and for interpreting the significance of the analytical results.
Cholinesterase Inhibition
Like its parent, Aldicarb Sulfone inhibits AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[2]
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Carbamylation: The carbamate moiety attacks the serine hydroxyl group in the active site of AChE.
-
Accumulation: This blocks the breakdown of ACh, leading to synaptic accumulation.
-
Neurotoxicity: Overstimulation of muscarinic and nicotinic receptors causes rapid paralysis and respiratory failure in pests (and potential toxicity in humans).
Metabolic Pathway
Aldicarb is not persistent, but its oxidation products are. The pathway below illustrates the formation of the Sulfone.
Figure 1: The oxidative metabolic pathway of Aldicarb leading to the persistent Sulfone metabolite.
Analytical Application: LC-MS/MS
The primary application of Aldicarb Sulfone-13C3 is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Why Isotope Dilution?
In Electrospray Ionization (ESI), "matrix effects" (ion suppression or enhancement) often compromise accuracy. Co-eluting compounds from complex matrices (e.g., strawberry extract, soil) compete for ionization charge.
-
The Solution: Aldicarb Sulfone-13C3 co-elutes exactly with the native sulfone.
-
The Correction: Any suppression affecting the native analyte affects the 13C3 standard equally. The ratio of their peak areas remains constant, ensuring accurate quantification.
Experimental Protocol: Water & Food Analysis
Objective: Quantify Aldicarb Sulfone at trace levels (ppb).
Step 1: Standard Preparation
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Stock Solution: Dissolve 1 mg Aldicarb Sulfone-13C3 in 10 mL Acetonitrile (100 ppm). Store at -20°C.
-
Working IS Solution: Dilute to 1 µg/mL in Methanol.
Step 2: Sample Extraction (QuEChERS Method)
-
Weighing: Weigh 10 g of homogenized sample (e.g., fruit) into a 50 mL centrifuge tube.
-
Spiking (Critical): Add 50 µL of Aldicarb Sulfone-13C3 working solution before extraction.
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Extraction: Add 10 mL Acetonitrile. Shake vigorously (1 min).
-
Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake and centrifuge (3000 x g, 5 min).
-
Cleanup (dSPE): Transfer supernatant to a dSPE tube (PSA/C18). Vortex and centrifuge.[3][4]
-
Reconstitution: Dilute extract with mobile phase (Initial conditions) for injection.
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode (
).
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Aldicarb Sulfone (Native) | 223.1 | 86.1 | 15 | Quantifier |
| Aldicarb Sulfone (Native) | 223.1 | 148.1 | 10 | Qualifier |
| Aldicarb Sulfone-13C3 | 226.1 | 89.1 | 15 | Internal Standard |
Note: The specific transitions depend on the position of the 13C label. If the label is on the N-methyl carbamate group, and the fragment is the sulfone tail, the label may be lost. Ensure the monitored fragment retains the 13C atoms.
Workflow Diagram
Figure 2: Step-by-step extraction and analysis workflow utilizing Aldicarb Sulfone-13C3.
Synthesis & Production
The synthesis of Aldicarb Sulfone-13C3 typically follows the oxidation of a labeled precursor.
-
Precursor Synthesis: Reaction of 2-methyl-2-(methylthio)propionaldehyde oxime with Methyl Isocyanate-13C (or similar labeled carbamoylating agent). This introduces the label into the carbamate moiety.
-
Oxidation: The labeled Aldicarb is treated with hydrogen peroxide (
) or peracetic acid.-
Step 1: Oxidation to Sulfoxide.
-
Step 2: Further oxidation to Sulfone .
-
-
Purification: Recrystallization to achieve >98% chemical and isotopic purity.
Safety & Handling
Warning: Aldicarb Sulfone is a potent neurotoxin (Class I Toxicity). The 13C3 analog shares these toxicological properties.
-
PPE: Double nitrile gloves, lab coat, safety glasses.
-
Containment: Handle only in a certified chemical fume hood.
-
Deactivation: In case of spill, treat with strong base (NaOH) to hydrolyze the carbamate bond, rendering it inactive.
-
Storage: Store neat standards at -20°C; protect from moisture.
References
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U.S. EPA. (2001).[5] Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[5] Environmental Protection Agency.[5] Link
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Link
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ClearSynth. (2025).[6] Aldicarb Sulfone-13C3 Product Data. ClearSynth Labs.[6] Link
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World Health Organization (WHO). (2003). Aldicarb in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.Link
-
Sigma-Aldrich. (2025). Aldicarb-(N-methyl-13C,d3, carbamoyl-13C) sulfone Product Specification. Merck KGaA. Link
